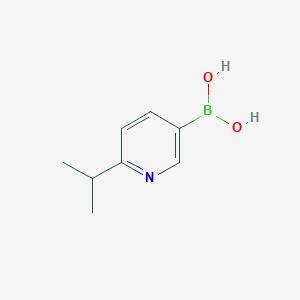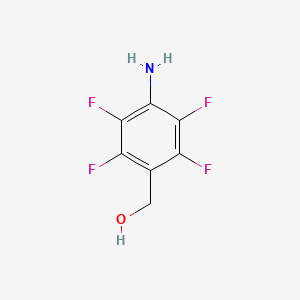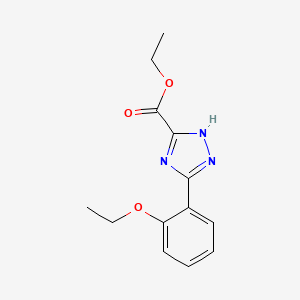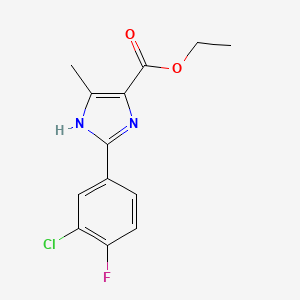
(6-Isopropylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Isopropylpyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This method is particularly useful for synthesizing pyridinylboronic acids with high regioselectivity.
Industrial Production Methods: Industrial production methods for (6-Isopropylpyridin-3-yl)boronic acid typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.
Oxidation and Reduction: (6-Isopropylpyridin-3-yl)boronic acid can undergo oxidation to form the corresponding boronic ester or boronate complex.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typical bases used in these reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a key intermediate in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Wirkmechanismus
The mechanism of action of (6-Isopropylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium(0) catalyst.
Vergleich Mit ähnlichen Verbindungen
(6-Methylpyridin-3-yl)boronic acid: Similar in structure but with a methyl group instead of an isopropyl group.
(6-Ethylpyridin-3-yl)boronic acid: Contains an ethyl group at the 6-position.
Uniqueness:
Steric Effects: The isopropyl group in (6-Isopropylpyridin-3-yl)boronic acid provides unique steric effects that can influence the reactivity and selectivity of the compound in various reactions.
Electronic Effects: The electronic properties of the isopropyl group can also affect the compound’s behavior in catalytic processes, making it distinct from its methyl and ethyl analogs.
Eigenschaften
CAS-Nummer |
2225155-96-2 |
|---|---|
Molekularformel |
C8H12BNO2 |
Molekulargewicht |
165.00 g/mol |
IUPAC-Name |
(6-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 |
InChI-Schlüssel |
BOEITCPLEOEZLF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)
![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)




![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)

![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)

![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)


